4-(3-(4-bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
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Overview
Description
4-(3-(4-bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic compound belonging to the pyrazoline derivatives. This compound features a pyrazolyl ring substituted with bromophenyl and chlorophenyl groups, along with a butanoic acid moiety. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromophenylhydrazine and 2-chlorobenzaldehyde.
Reaction Steps: The hydrazine reacts with the aldehyde to form the pyrazolyl ring through a condensation reaction.
Conditions: The reaction is usually carried out in an acidic medium, often using acetic acid as a catalyst, and under reflux conditions to ensure completion.
Industrial Production Methods:
Scale-Up: The laboratory synthesis can be scaled up using industrial reactors, ensuring precise control over temperature and pH.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at the bromo and chloro positions, often involving nucleophilic substitution mechanisms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Iodobenzene and chlorobenzene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor binding. Medicine: The compound has shown potential in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
4-Bromophenylacetic Acid: Similar in structure but lacks the pyrazolyl ring.
2-Chlorophenylhydrazine: Similar in the chlorophenyl group but lacks the bromophenyl group and pyrazolyl ring.
Pyrazole Derivatives: Other pyrazolyl compounds with different substituents.
Uniqueness: The presence of both bromophenyl and chlorophenyl groups on the pyrazolyl ring, along with the butanoic acid moiety, makes this compound unique and versatile in its applications.
This detailed overview provides a comprehensive understanding of 4-(3-(4-bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
4-[5-(4-bromophenyl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClN2O3/c20-13-7-5-12(6-8-13)16-11-17(14-3-1-2-4-15(14)21)23(22-16)18(24)9-10-19(25)26/h1-8,17H,9-11H2,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRQECKVZGPYJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCC(=O)O)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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